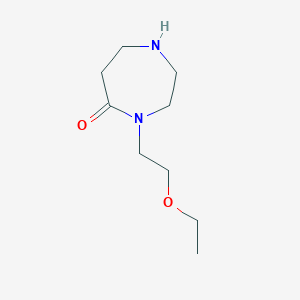![molecular formula C17H27Cl2NO B1424024 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220035-90-4](/img/structure/B1424024.png)
4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Übersicht
Beschreibung
“4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride” is a chemical compound . It’s related to “2-Chloro-4-(tert-pentyl)phenol”, which has the CAS Number: 5323-65-9 .
Molecular Structure Analysis
The molecular formula of “4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride” is C17H27Cl2NO . Its average mass is 332.308 Da and its monoisotopic mass is 331.146973 Da .Physical And Chemical Properties Analysis
The molecular weight of “4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride” is 332.31 . More detailed physical and chemical properties are not available in the web search results.Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Fate of Phenoxy Herbicides
Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This research provides insights into the environmental behavior of compounds similar to 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride, emphasizing the importance of soil parameters such as pH, organic carbon content, and extractable iron in determining their fate in the environment (Werner, Garratt, & Pigott, 2012).
Aquatic Environment and Removal Techniques
Research on the occurrence, transformation, and methods of removal of phenoxy acids in aquatic environments indicates that these compounds are highly soluble in water and can be decomposed mainly by photodegradation in shallow and highly insolated waters. This review highlights the potential environmental impact and remediation strategies for compounds like 4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride and underscores the role of microbial decomposition in their degradation (Muszyński, Brodowska, & Paszko, 2019).
Synthetic Routes and Industrial Applications
The analysis of synthetic routes for compounds such as vandetanib, which involves intermediates related to the piperidine derivative, offers insights into the industrial production and potential applications of similar compounds. This research explores the feasibility and commercial value of various synthetic pathways, providing a foundation for the development of new drugs and industrial chemicals (Mi, 2015).
Piperidine Derivatives in Pharmacology
The review of ohmefentanyl and its stereoisomers, belonging to the 4-anilidopiperidine class, illustrates the significant pharmacological diversity and potential of piperidine derivatives. By focusing on the unique activity and binding properties of these compounds, this research contributes to understanding the molecular basis of receptor-mediated phenomena and highlights the therapeutic possibilities of piperidine derivatives in medicine (Brine et al., 1997).
Eigenschaften
IUPAC Name |
4-[[2-chloro-4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-4-17(2,3)14-5-6-16(15(18)11-14)20-12-13-7-9-19-10-8-13;/h5-6,11,13,19H,4,7-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYYSCHYETWCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride | |
CAS RN |
1220035-90-4 | |
| Record name | Piperidine, 4-[[2-chloro-4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)





![Methyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423950.png)

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

